molecular formula C12H11N3 B1303086 5,6-Dihydrobenzo[h]quinazolin-2-amine CAS No. 66521-84-4

5,6-Dihydrobenzo[h]quinazolin-2-amine

Cat. No. B1303086
CAS RN: 66521-84-4
M. Wt: 197.24 g/mol
InChI Key: JBTKXKYATFWBAO-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[h]quinazolin-2-amine is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines and their derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. The compound has been synthesized and studied in various contexts, including its potential use in medicinal chemistry for its anti-inflammatory and antiplatelet properties .

Synthesis Analysis

The synthesis of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives has been achieved through different methods. One approach involves the preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, which can be further modified to produce various substituted derivatives . Another method includes a sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution to synthesize 6,12-dihydro-5H-quinazolino[3,2-a]quinazolin-5-ones, which is a related structure . Additionally, a chiral phosphoric acid-catalyzed enantioselective synthesis has been developed for the preparation of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, showcasing the versatility in synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of fluorine-substituted derivatives, revealing the presence of chiral carbon atoms and the formation of a 3D network through hydrogen bonds and π-π interactions . The structural confirmation of related compounds has also been supported by NMR spectroscopy, including 2D NOESY experiments .

Chemical Reactions Analysis

The chemical reactivity of 5,6-dihydrobenzo[h]quinazolin-2-amine and its derivatives involves various reactions such as cyclocondensation, Michael addition, and amination. These reactions are crucial for introducing different substituents and functional groups that can enhance the biological activity of the compounds. For instance, Michael addition reactions have been used to generate fluorine-substituted derivatives with improved solubility and potential anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives are influenced by their molecular structure and substituents. The solubility of certain derivatives has been significantly improved, exceeding 50 mg ml-1 in water or PBS buffer system at room temperature, which is beneficial for biological applications . The compounds' melting points, FT-IR, 1H-NMR, 13C-NMR, and HRMS data are typically used to characterize their purity and confirm their structures .

Scientific Research Applications

1. Crystallography

  • Application Summary : The compound “5,6-Dihydrobenzo[h]quinazolin-2-amine” has been used in the study of crystal structures. Specifically, a derivative of this compound, 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, was analyzed .
  • Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with dimensions 0.16 × 0.15 × 0.12 mm. The data was collected using Mo K α radiation (0.71073 Å) and a SuperNova diffractometer .
  • Results : The crystal structure was determined to be monoclinic, with cell parameters a = 10.5097 (7) Å, b = 6.6990 (5) Å, c = 23.5623 (15) Å, β = 92.038 (6)°, V = 1657.8 (2) Å 3, Z = 4 .

2. Cancer Research

  • Application Summary : Substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amines have been synthesized and studied for their inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various types of cancer .
  • Methods of Application : The study involved the use of a proprietary in silico design process, a new screening paradigm using an array of biochemical and biophysical technologies, and an established parallel chemistry process .
  • Results : The synthesized FGFR inhibitors exhibited a preference for the inactive form of the kinase, were non-ATP competitive, and showed robust cellular pharmacodynamic inhibition. They also demonstrated in vitro anti-proliferative effects in cells dependent on FGFR and significant anti-tumor activity in appropriate xenograft models in vivo .

3. Anti-neuroinflammatory Effects

  • Application Summary : Certain derivatives of “5,6-Dihydrobenzo[h]quinazolin-2-amine” have been found to have potential anti-neuroinflammatory activity. Specifically, compound 17, which is substituted by the 7-fluorine atom on the A-ring and the 3-methoxy on the D-ring, has been shown to inhibit the secretion of cytokines TNF-α and IL-6 .
  • Methods of Application : The study involved the use of lipopolysaccharide-stimulated BV2 microglial cells .
  • Results : The compound demonstrated significant anti-neuroinflammatory effects .

4. Pharmacological Activities

  • Application Summary : Benzoquinazolines, including “5,6-Dihydrobenzo[h]quinazolin-2-amine”, have been found to have a wide range of pharmacological effects. These include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
  • Methods of Application : The study involved a literature review of the pharmacological activities of benzoquinazoline derivatives .
  • Results : The review found that these compounds have a wide range of biological targets and suggested avenues for future exploration in the pursuit of more potent and specific analogues .

5. Antibacterial Properties

  • Application Summary : Certain derivatives of “5,6-Dihydrobenzo[h]quinazolin-2-amine”, such as 5,5-dimethyl-2-chloromethyl-5,6-dihydrobenzo[h]quinazoline (B7) and tetrahydro pyrazino[2,1-b:5,4-b]di(benzo[h]quinazoline-dione (B6), have been studied for their antibacterial properties .
  • Methods of Application : The study involved the synthesis of these derivatives and testing their antibacterial properties using the agar diffusion method .
  • Results : The results of the study are not specified in the available information .

6. Anti-Inflammatory Properties

  • Application Summary : Certain derivatives of “5,6-Dihydrobenzo[h]quinazolin-2-amine” have been found to have potential anti-inflammatory activity. Specifically, compound 17, which is substituted by the 7-fluorine atom on the A-ring and the 3-methoxy on the D-ring, has been shown to inhibit the secretion of cytokines TNF-α and IL-6 .
  • Methods of Application : The study involved the use of lipopolysaccharide-stimulated BV2 microglial cells .
  • Results : The compound demonstrated significant anti-inflammatory effects .

Future Directions

The future directions for research on 5,6-Dihydrobenzo[h]quinazolin-2-amine include further optimization of the structure by adding fluorine and trifluoromethyl groups to the C ring to obtain novel DHNs and BQAs with improved anti-inflammatory activity .

properties

IUPAC Name

5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTKXKYATFWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376980
Record name 5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrobenzo[h]quinazolin-2-amine

CAS RN

66521-84-4
Record name 5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α-Tetralone (5.00 g, 34.2 mmol) was heated with t-butoxy bis(dimethylamino)methane (5.96 g, 34.2 mMol) at 90° C. overnight. The solvent was removed under vacuum to give a brown oil. The oil was dissolved in anhydrous ethanol (80 mL) and treated with guanidine hydrochloride (6.53 g, 68.4 mmol) and sodium metal (1.64 g, 71.3 mmol). After the sodium dissolved, the mixture was heated under reflux for 46 h. The mixture was cooled to ambient temperature and guanidine hydrochloride (1.00 g) and sodium metal (0.4 g) were added. Heating was then continued for 24 h. The solvent was removed under vacuum. The residue was partitioned between chloroform and water. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was crystallized from ethanol to give 5,6-dihydrobenzo[h]quinazolin-2-amine as brown needles, 3.07 g; 1H NMR (DMSO-d6, 300 MHz) 8.08 (m, 2H), 7.24-7.40 (m, 3H), 6.40 (s, 1H), 2.81 (m, 2H), 2.68 (m, 2H) ppm; 13C-NMR (DMSO-d6, 75 MHz) 163.60, 159.09, 157.54, 140.14, 133.22, 131.02, 128.80, 127.37, 125.16, 117.15, 28.46, 23.80; MS (ES) 198 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
XF Zhang, MZ Luan, WB Yan, FL Zhao, Y Hou… - European Journal of …, 2022 - Elsevier
Neuroinflammation is an intricate process that is associated with both normal and pathological conditions. Microglia-mediated neuroinflammation is known to lead to various …
Number of citations: 17 www.sciencedirect.com
MZ Luan, XF Zhang, Y Yang, QG Meng, GG Hou - Bioorganic Chemistry, 2023 - Elsevier
Excessive inflammation can cause loss of tissue or organ function, leading to a number of chronic diseases and sometimes even death. Traditional treatment strategies for inflammation …
Number of citations: 6 www.sciencedirect.com
XQ Yun, Y Hou, FL Zhao, QG Meng - Zeitschrift für Kristallographie …, 2023 - degruyter.com
Crystal structure of 9-fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, C18H15FN4O Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 0 www.degruyter.com
W Li, L Wang, N Jiang, G Hou, Y Liu - Zeitschrift für Kristallographie …, 2022 - degruyter.com
Crystal structure of 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin- 2-amine, C18H15BrN4O Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2 www.degruyter.com
RK Li, CH Wang, GG Hou, CB Li - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
Crystal structure of 9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)- 5,6-dihydrobenzo[h]quinazolin-2-amine, C22H19ClF3N3O2 Skip to content Should you have institutional access? Here's how to get …
Number of citations: 2 www.degruyter.com
SM Ali, C Brassard, A Dalton, D Kizer, JM Lapierre… - Cancer Research, 2012 - AACR
Utilization of hydrophobic motifs present in auto-inhibited protein kinases has resulted in the identification of a series of 5,6-dihydrobenzo [h]quinazolin-2-amines with activity as …
Number of citations: 0 aacrjournals.org
HG Bonacorso, WC Rosa, SM Oliveira, I Brusco… - Bioorganic & Medicinal …, 2016 - Elsevier
A useful synthetic route for an initial new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines (3), as well as an evaluation of their analgesic effect in a mice pain …
Number of citations: 17 www.sciencedirect.com
HK Maurya, M Hasanain, S Singh, J Sarkar, V Dubey… - RSC …, 2016 - pubs.rsc.org
The synthesis of various benzo[h]quinazoline analogs (4a–f, 6a–d, 8a and 8b) was accomplished through the reaction of chalcone with guanidine. The synthesized compounds (4a–f, 6a…
Number of citations: 11 pubs.rsc.org
SG Hammer, S Gobleder, F Naporra… - Bioorganic & Medicinal …, 2016 - Elsevier
Distinct diaminopyrimidines, for example, 4-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine are histamine H 4 receptor (H 4 R) antagonists and show high affinity to the …
Number of citations: 18 www.sciencedirect.com
Y Yang, ZF Gao, GG Hou, QG Meng, Y Hou - European Journal of …, 2023 - Elsevier
Neuroinflammation mediated by microglia activation leads to various neurodegenerative and neurological disorders. In order to develop more and better options for this disorders, a …
Number of citations: 3 www.sciencedirect.com

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